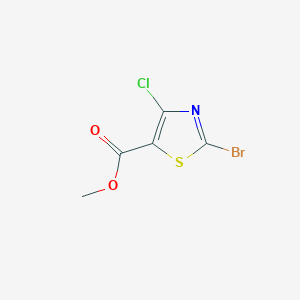

Methyl 2-bromo-4-chlorothiazole-5-carboxylate

Description

Methyl 2-bromo-4-chlorothiazole-5-carboxylate (CAS: Not explicitly provided; structurally related to 1053655-63-2) is a heterocyclic compound featuring a thiazole ring substituted with bromo (Br) and chloro (Cl) groups at positions 2 and 4, respectively, and a methyl ester at position 3. Its molecular formula is C₅H₃BrClNO₂S, with a molecular weight of ~283.5 g/mol. The compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its reactive halogen substituents, which enable cross-coupling and nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 2-bromo-4-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(7)8-5(6)11-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGDHRGHHTWSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-chlorothiazole-5-carboxylate typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of thiazole with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-chlorothiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-chlorothiazole-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-chlorothiazole-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

Positional Isomerism : The compound and its isomer (Methyl 2-bromo-5-chlorothiazole-4-carboxylate) share identical formulas but differ in substituent positions, impacting reactivity. For example, the ester group at position 4 (vs. 5) may alter steric hindrance in coupling reactions.

Heterocycle Variation : Replacing the thiazole (S and N) with oxazole (O and N) reduces ring electronegativity, lowering reactivity in nucleophilic substitutions.

Ester Group Effects : Ethyl esters (e.g., Ethyl 2-bromo-5-methyloxazole-4-carboxylate) exhibit higher lipophilicity than methyl esters, influencing bioavailability in drug design.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Polar Surface Area (TPSA) : Higher TPSA in the chloro-thiazole derivative suggests greater polarity, which may limit blood-brain barrier penetration in drug candidates.

Biological Activity

Methyl 2-bromo-4-chlorothiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHBrClNOS

- Molecular Weight : 256.51 g/mol

- CAS Number : 1053655-63-2

The presence of halogen atoms (bromine and chlorine) in the thiazole ring contributes to its unique reactivity and biological activity, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa. The compound's mechanism likely involves disruption of bacterial cell membranes and inhibition of essential enzymes .

Anticancer Properties

The compound has also been studied for its potential anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further investigation is needed to fully understand its mechanisms of action. The thiazole ring is known to play a critical role in cytotoxicity, particularly when substituted with electron-donating groups .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes or disrupt metabolic pathways critical for cell survival.

- Cell Membrane Disruption : Its amphiphilic nature allows it to penetrate bacterial membranes, leading to leakage of cytoplasmic contents and eventual cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHBrClNOS | Contains bromine and chlorine | Antimicrobial, anticancer |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | CHBrNOS | Methyl group instead of chlorine | Antimicrobial |

| 2-Bromo-4-chlorothiazole-5-carboxylic acid | CHBrClNOS | Acidic functional group | Antimicrobial |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity in Cancer Cells : Research indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with target proteins primarily through hydrophobic interactions, which may enhance its binding affinity and efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.